Cas no 1785275-80-0 ([1-(2-Tert-butylphenyl)cyclopropyl]methanol)
![[1-(2-Tert-butylphenyl)cyclopropyl]methanol structure](https://ja.kuujia.com/scimg/cas/1785275-80-0x500.png)
[1-(2-Tert-butylphenyl)cyclopropyl]methanol 化学的及び物理的性質
名前と識別子
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- EN300-1760139
- [1-(2-tert-butylphenyl)cyclopropyl]methanol
- 1785275-80-0
- [1-(2-Tert-butylphenyl)cyclopropyl]methanol
-
- インチ: 1S/C14H20O/c1-13(2,3)11-6-4-5-7-12(11)14(10-15)8-9-14/h4-7,15H,8-10H2,1-3H3
- InChIKey: DMZMZPNWWQXNAE-UHFFFAOYSA-N
- SMILES: OCC1(C2C=CC=CC=2C(C)(C)C)CC1
計算された属性
- 精确分子量: 204.151415257g/mol
- 同位素质量: 204.151415257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 222
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 20.2Ų
[1-(2-Tert-butylphenyl)cyclopropyl]methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1760139-1.0g |
[1-(2-tert-butylphenyl)cyclopropyl]methanol |
1785275-80-0 | 1g |
$1500.0 | 2023-05-23 | ||
Enamine | EN300-1760139-2.5g |
[1-(2-tert-butylphenyl)cyclopropyl]methanol |
1785275-80-0 | 2.5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1760139-10.0g |
[1-(2-tert-butylphenyl)cyclopropyl]methanol |
1785275-80-0 | 10g |
$6450.0 | 2023-05-23 | ||
Enamine | EN300-1760139-0.5g |
[1-(2-tert-butylphenyl)cyclopropyl]methanol |
1785275-80-0 | 0.5g |
$1440.0 | 2023-09-20 | ||
Enamine | EN300-1760139-5g |
[1-(2-tert-butylphenyl)cyclopropyl]methanol |
1785275-80-0 | 5g |
$4349.0 | 2023-09-20 | ||
Enamine | EN300-1760139-10g |
[1-(2-tert-butylphenyl)cyclopropyl]methanol |
1785275-80-0 | 10g |
$6450.0 | 2023-09-20 | ||
Enamine | EN300-1760139-1g |
[1-(2-tert-butylphenyl)cyclopropyl]methanol |
1785275-80-0 | 1g |
$1500.0 | 2023-09-20 | ||
Enamine | EN300-1760139-0.05g |
[1-(2-tert-butylphenyl)cyclopropyl]methanol |
1785275-80-0 | 0.05g |
$1261.0 | 2023-09-20 | ||
Enamine | EN300-1760139-0.25g |
[1-(2-tert-butylphenyl)cyclopropyl]methanol |
1785275-80-0 | 0.25g |
$1381.0 | 2023-09-20 | ||
Enamine | EN300-1760139-5.0g |
[1-(2-tert-butylphenyl)cyclopropyl]methanol |
1785275-80-0 | 5g |
$4349.0 | 2023-05-23 |
[1-(2-Tert-butylphenyl)cyclopropyl]methanol 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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8. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
[1-(2-Tert-butylphenyl)cyclopropyl]methanolに関する追加情報
[1-(2-Tert-butylphenyl)cyclopropyl]methanol: A Comprehensive Overview
The compound with CAS No 1785275-80-0, commonly referred to as [1-(2-Tert-butylphenyl)cyclopropyl]methanol, is a unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its complex structure, which includes a cyclopropane ring fused with a phenyl group and a methanol substituent. The presence of the tert-butyl group adds to its structural complexity and potentially enhances its stability and reactivity in various chemical environments.
Recent studies have highlighted the potential of [1-(2-Tert-butylphenyl)cyclopropyl]methanol as a versatile building block in organic synthesis. Its ability to undergo various transformations, such as oxidation, reduction, and cyclization reactions, makes it an invaluable intermediate in the construction of bioactive molecules. For instance, researchers have successfully utilized this compound as a precursor in the synthesis of novel antibiotics and anti-inflammatory agents.
The synthesis of CAS No 1785275-80-0 involves a multi-step process that typically begins with the preparation of the cyclopropane ring. This is often achieved through the use of Simmons-Smith reagents or other cyclopropanation techniques. The subsequent introduction of the tert-butylphenyl group and the methanol substituent requires precise control over reaction conditions to ensure high yields and product purity.
One of the most intriguing aspects of this compound is its ability to exhibit stereochemical diversity due to the presence of multiple chiral centers within its structure. This property has led to its use in asymmetric synthesis, where it serves as a chiral auxiliary or catalyst in enantioselective reactions. Recent advancements in asymmetric catalysis have further enhanced our ability to manipulate these chiral centers, paving the way for the development of more efficient synthetic routes.
In terms of applications, [1-(2-Tert-butylphenyl)cyclopropyl]methanol has shown promise in the pharmaceutical industry as a lead compound for drug discovery. Its unique structure allows for interactions with various biological targets, including enzymes and receptors, making it a valuable tool in medicinal chemistry research.
Moreover, this compound has been explored for its potential in materials science, particularly in the development of novel polymers and materials with tailored properties. Its ability to form stable bonds under certain conditions makes it an attractive candidate for use in advanced materials applications.
The latest research on this compound has focused on its environmental impact and biodegradability. Scientists are investigating methods to optimize its synthesis and application processes to minimize environmental footprint while maintaining its efficacy.
In conclusion, CAS No 1785275-80-0 represents a fascinating example of how complex organic molecules can be harnessed for diverse applications across multiple disciplines. With ongoing advancements in synthetic methodologies and an increasing understanding of its biological interactions, this compound is poised to play an even more significant role in future scientific endeavors.
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